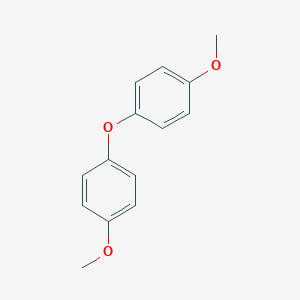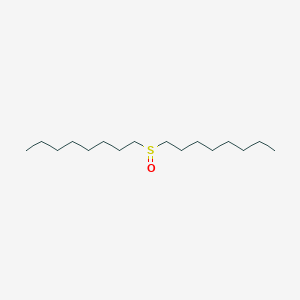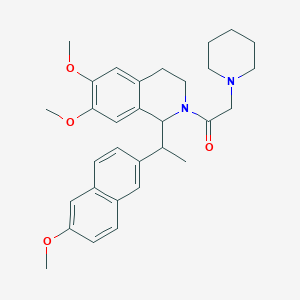
己二酸二甲酯
描述
Dimethyl azelate is a fatty acid methyl ester that is nonanedioic acid in which both carboxy groups are replaced by methoxycarbonyl groups . It has a role as a plant metabolite . It is a fatty acid methyl ester and a diester . It is functionally related to a nonanedioic acid .
Synthesis Analysis
The synthesis of Dimethyl azelate involves heating the cream preparations dissolved with methanol and then adding BF3-methanol catalyst, followed by extraction and analysis using GCMS . The validation of method shows that the calibration curve is linear with correlative value of 0.9997 .Molecular Structure Analysis
The molecular formula of Dimethyl azelate is C11H20O4 . The linear formula is CH3OCO(CH2)7COOCH3 . The molecular weight is 216.27 .Chemical Reactions Analysis
The reaction between an azelaic acid (a carboxylic acid) with methanol (alcohol) requires BF3 as an acid catalyst which produces dimethyl azelate (ester) is called an esterification reaction .Physical And Chemical Properties Analysis
Dimethyl azelate has a density of 1.007 g/mL at 25 °C (lit.) . Its boiling point is 156 °C/20 mmHg (lit.) . The refractive index is n20/D 1.435 (lit.) . Its vapor pressure is <1 mm Hg (20 °C) .科学研究应用
Immunomodulatory Activities
Dimethyl azelate (DEA) has been shown to exhibit a broad range of immunomodulatory activities both in vitro and in vivo . This means it can modulate or regulate the immune system’s response to a perceived threat, which can be beneficial in treating various diseases.
Mitigation of Insulin Resistance
DEA has been found to mitigate insulin resistance . Insulin resistance is a condition where the body’s cells don’t respond properly to insulin, leading to high blood sugar levels. This is often a precursor to type 2 diabetes.
Nutritional Supplements
The pharmacological properties of DEA suggest that it has value both as a drug or a nutritional supplement . This means it could potentially be used to enhance dietary intake and provide health benefits.
Drug Metabolism
DEA has been evaluated for its mutagenicity in Salmonella typhimurium strains, metabolism in rat, dog, monkey, and human primary hepatocytes, and in human saliva . This suggests it could have applications in drug metabolism studies.
Pharmacokinetics
The pharmacokinetics of DEA have been studied after an oral dose in rats . Understanding the pharmacokinetics of a substance is crucial in drug development as it influences the dosage, route of administration, and potential side effects.
Physicochemical Properties
DEA’s physicochemical properties have been queried for drug-like characteristics . This could potentially make it a candidate for drug development.
作用机制
Target of Action
Dimethyl azelate, also known as dimethyl nonanedioate or nonanedioic acid dimethyl ester , is a fatty acid methyl ester It is known that azelaic acid, the parent compound of dimethyl azelate, exerts an inhibitory effect against tyrosinase, a key enzyme for the synthesis of melanin .
Mode of Action
Azelaic acid, from which dimethyl azelate is derived, is known to interact with its targets, such as tyrosinase, and cause changes in their activity . This interaction results in a reduction in the synthesis of melanin .
Biochemical Pathways
It is known that azelaic acid, the parent compound of dimethyl azelate, is involved in the metabolism of oleic acid . It’s also suggested that azelaic acid is assimilated through fatty acid degradation, with further catabolism occurring through the glyoxylate and butanoate metabolism pathways .
Pharmacokinetics
The pharmacokinetics of dimethyl azelate have been studied to some extent. It has been found that dimethyl azelate is chemically unstable in hepatocyte culture medium with a half-life of less than 1 hour and is depleted by the hepatocytes in less than 5 minutes, suggesting rapid hepatic metabolism . After oral administration of dimethyl azelate to rats, the di- and monoester were undetectable in plasma while the levels of azelaic acid increased over time, reached maximum at less than 2 hours, and declined rapidly thereafter .
Result of Action
It is known that azelaic acid, the parent compound of dimethyl azelate, can cause a reduction in the synthesis of melanin by inhibiting the enzyme tyrosinase .
Action Environment
It is known that azelaic acid, the parent compound of dimethyl azelate, can be formed endogenously from substrates such as longer-chain dicarboxylic acids and processes like the metabolism of oleic acid .
属性
IUPAC Name |
dimethyl nonanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O4/c1-14-10(12)8-6-4-3-5-7-9-11(13)15-2/h3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUKNYVQGHETPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1044807 | |
| Record name | Dimethyl nonanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl azelate | |
CAS RN |
1732-10-1 | |
| Record name | Dimethyl azelate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1732-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl azelate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001732101 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl azelate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59040 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nonanedioic acid, 1,9-dimethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dimethyl nonanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl azelate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.509 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHYL AZELATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29185K7OEI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




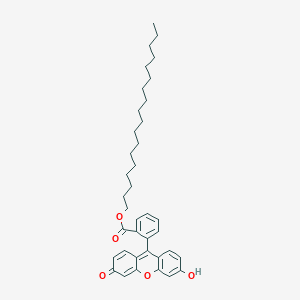


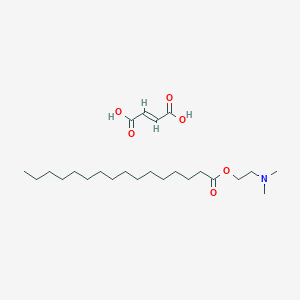
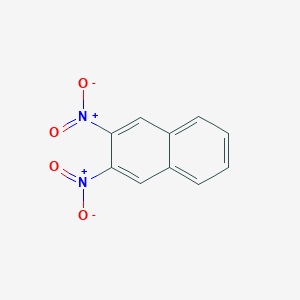

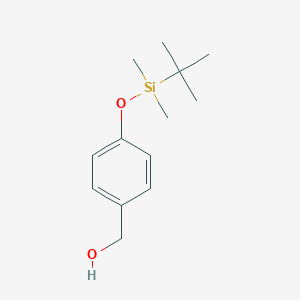

![4-BroMopyrrolo[2,1-f][1,2,4]triazine](/img/structure/B156513.png)

